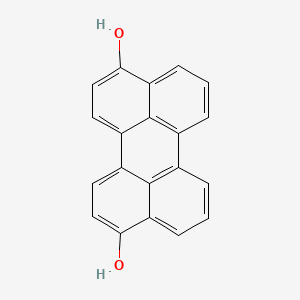

Perylene-3,10-diol

Description

Structure

2D Structure

Properties

CAS No. |

5796-90-7 |

|---|---|

Molecular Formula |

C20H12O2 |

Molecular Weight |

284.3 g/mol |

IUPAC Name |

perylene-3,10-diol |

InChI |

InChI=1S/C20H12O2/c21-17-9-7-13-14-8-10-18(22)16-6-2-4-12(20(14)16)11-3-1-5-15(17)19(11)13/h1-10,21-22H |

InChI Key |

MZCAQGBKBXLCJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=CC=C3C4=CC=C(C5=CC=CC2=C54)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Perylene-3,10-diol: A Technical Guide to its Fundamental Spectroscopic Properties

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the fundamental spectroscopic properties of Perylene-3,10-diol. Due to a lack of specific experimental data for this compound in the reviewed scientific literature, this document establishes a foundational understanding by examining the well-characterized spectroscopic behavior of the parent molecule, perylene, and its prominent derivatives, such as perylene diimides (PDIs). This guide further details the established experimental protocols for determining key spectroscopic parameters, including absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime. Theoretical considerations on the expected influence of the hydroxyl substituents on the photophysical properties of the perylene core are also discussed.

Introduction to this compound

Spectroscopic Properties of the Perylene Core

The spectroscopic properties of this compound are fundamentally governed by the electronic structure of the perylene core. Perylene is a highly fluorescent molecule with well-defined absorption and emission characteristics.

Table 1: Spectroscopic Properties of Perylene in Cyclohexane

| Parameter | Value | Reference |

| Absorption Maximum (λ_max,abs) | 435.75 nm | [1] |

| Molar Extinction Coefficient (ε) | 38,500 M⁻¹cm⁻¹ at 435.75 nm | [1] |

| Fluorescence Quantum Yield (Φ_f) | 0.94 | [1] |

Note: These values are for the parent perylene molecule and serve as a baseline for understanding its derivatives.

Expected Influence of Hydroxyl Substituents

The introduction of hydroxyl (-OH) groups at the 3 and 10 positions of the perylene core is expected to modulate its electronic and, consequently, its spectroscopic properties. Hydroxyl groups are generally considered electron-donating groups through resonance. Their presence is likely to:

-

Induce a Bathochromic (Red) Shift: The electron-donating nature of the hydroxyl groups will likely raise the energy of the highest occupied molecular orbital (HOMO) of the perylene system more than the lowest unoccupied molecular orbital (LUMO). This would decrease the HOMO-LUMO energy gap, resulting in a shift of the absorption and emission spectra to longer wavelengths (a red shift) compared to unsubstituted perylene.

-

Alter the Quantum Yield and Lifetime: The effect on the fluorescence quantum yield and lifetime is less straightforward to predict without experimental data. The introduction of hydroxyl groups can introduce new non-radiative decay pathways, potentially lowering the quantum yield. Conversely, changes in the electronic structure could also enhance radiative decay. The local environment, particularly the solvent's ability to form hydrogen bonds, will also play a significant role.

Spectroscopic Properties of Perylene Derivatives: Perylene Diimides (PDIs)

While specific data for this compound is unavailable, the extensive research on perylene diimides (PDIs) offers valuable insights into how functionalization of the perylene core affects its spectroscopic properties. PDIs are a class of highly stable and fluorescent dyes with tunable photophysical characteristics.

Table 2: Spectroscopic Properties of a Representative Perylene Diimide (PDI) in Toluene

| Parameter | Value | Reference |

| Absorption Maximum (λ_max,abs) | 490.0 nm | [2] |

| Molar Extinction Coefficient (ε) | 44,000 M⁻¹cm⁻¹ at 490.0 nm | [2] |

| Fluorescence Quantum Yield (Φ_f) | 0.97 | [2] |

The significant red shift in the absorption maximum of the PDI compared to perylene highlights the profound impact of substitution on the electronic structure of the perylene core.

Experimental Protocols for Spectroscopic Characterization

To determine the fundamental spectroscopic properties of this compound, the following experimental protocols are recommended.

Absorption and Emission Spectroscopy

Objective: To determine the absorption and emission maxima of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or toluene). The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

-

Instrumentation: Utilize a UV-Vis spectrophotometer for absorption measurements and a fluorometer for fluorescence measurements.[3]

-

Absorption Spectrum Acquisition: Scan the sample over a relevant wavelength range (e.g., 300-600 nm) to obtain the absorption spectrum and identify the wavelength of maximum absorbance (λ_max,abs).

-

Emission Spectrum Acquisition: Excite the sample at its λ_max,abs. Scan the emission monochromator over a longer wavelength range to collect the fluorescence emission spectrum and determine the wavelength of maximum emission (λ_max,em).[4]

Fluorescence Quantum Yield Determination (Comparative Method)

Objective: To determine the fluorescence quantum yield (Φ_f) of this compound relative to a known standard.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption profile that overlaps with that of this compound (e.g., quinine sulfate or a well-characterized perylene derivative).

-

Sample Preparation: Prepare a series of solutions of both the standard and the sample in the same solvent with absorbance values ranging from 0.02 to 0.1 at the excitation wavelength.

-

Data Acquisition: For each solution, measure the absorbance at the excitation wavelength and record the integrated fluorescence intensity.

-

Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The quantum yield of the sample (Φ_x) can be calculated using the following equation:

Φ_x = Φ_std * (m_x / m_std) * (n_x² / n_std²)

where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts x and std refer to the sample and the standard, respectively.[5][6]

Fluorescence Lifetime Measurement

Objective: To determine the fluorescence lifetime (τ) of this compound.

Methodology:

Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate technique for measuring fluorescence lifetimes in the nanosecond range.[1][2]

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast and sensitive photodetector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.[7][8]

-

Data Acquisition: The sample is excited by the pulsed light source. The time difference between the excitation pulse and the detection of the first emitted photon is measured and recorded. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.[9]

-

Data Analysis: The resulting histogram represents the fluorescence decay curve. This decay curve is then fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime(s).

Conclusion

While direct experimental data on the fundamental spectroscopic properties of this compound are currently limited in the accessible literature, a strong predictive framework can be established based on the well-understood photophysics of the perylene core and its derivatives. The addition of hydroxyl groups at the 3 and 10 positions is anticipated to induce a bathochromic shift in the absorption and emission spectra. The detailed experimental protocols provided in this guide offer a clear pathway for researchers to empirically determine the absorption maximum, emission maximum, fluorescence quantum yield, and fluorescence lifetime of this compound. Such characterization is a critical first step toward unlocking its potential in advanced applications.

References

- 1. Time-Correlated Single Photon Counting (TCSPC) | Swabian Instruments [swabianinstruments.com]

- 2. photon-force.com [photon-force.com]

- 3. agilent.com [agilent.com]

- 4. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]

- 5. agilent.com [agilent.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. becker-hickl.com [becker-hickl.com]

- 8. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 9. TCSPC( Time-Correlated Single -Photon Counting) By Halavath Ramesh | PPTX [slideshare.net]

In-depth Technical Guide: The Crystal Structure and Polymorphism of Perylene-3,10-diol

An Overview for Researchers, Scientists, and Drug Development Professionals

Perylene-3,10-diol, a derivative of the polycyclic aromatic hydrocarbon perylene, is a molecule of interest in materials science and organic electronics. Understanding its solid-state properties, particularly its crystal structure and polymorphism, is crucial for optimizing its function in various applications. This technical guide provides a comprehensive overview of the current knowledge regarding the crystal structure and polymorphism of this compound, including relevant experimental protocols and data.

Molecular Structure and Properties

This compound has the chemical formula C₂₀H₁₂O₂ and a molecular weight of 284.3 g/mol .[1] The molecule consists of a planar perylene core with two hydroxyl groups substituted at the 3 and 10 positions. These hydroxyl groups introduce the potential for hydrogen bonding, a key intermolecular interaction that significantly influences the crystal packing and can lead to the formation of different polymorphic forms.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₂O₂ | [1] |

| Molecular Weight | 284.3 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 5796-90-7 | [1] |

Crystal Structure and Polymorphism: A Frontier of Investigation

A thorough review of the current scientific literature and crystallographic databases reveals that detailed experimental data on the single-crystal structure and polymorphism of this compound is not yet available. While the molecular structure is known, the specific arrangements of molecules in the solid state, which define its crystal structure and potential polymorphic forms, have not been publicly reported.

The study of polymorphism is critical as different crystal forms of the same compound can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and electronic properties. For a molecule like this compound, which has potential applications in organic electronics, controlling the polymorphic form is essential for achieving desired device performance and reproducibility.

Experimental Protocols for Crystallization and Structural Analysis

While specific protocols for this compound are not documented, general methodologies for the crystallization of perylene derivatives can be adapted. These methods aim to produce high-quality single crystals suitable for X-ray diffraction analysis, which is the definitive technique for determining crystal structure.

Synthesis of this compound

The synthesis of this compound can be approached through various synthetic routes, often starting from perylene or its derivatives. A common precursor is 3,10-perylenedione, which can be reduced to form this compound.

Crystallization Techniques

The choice of crystallization technique is crucial for obtaining single crystals and exploring polymorphism. Common methods include:

-

Slow Evaporation: A solution of this compound in a suitable solvent (e.g., toluene, chloroform) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

-

Solvent-Antisolvent Diffusion: A solution of the compound is layered with a less soluble solvent (an "antisolvent"). Diffusion of the antisolvent into the solution reduces the solubility of the compound, leading to crystallization at the interface.

-

Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile antisolvent. The vapor of the volatile solvent slowly diffuses into the antisolvent, leading to crystallization.

-

Sublimation: For thermally stable compounds, sublimation under high vacuum can yield high-purity single crystals.

To explore polymorphism, these experiments should be conducted under a variety of conditions, including different solvents, temperatures, cooling rates, and pressures.

Crystal Structure Determination

Once suitable single crystals are obtained, their structure can be determined using single-crystal X-ray diffraction (SC-XRD) . This technique provides precise information about the unit cell parameters, space group, and atomic coordinates within the crystal lattice.

For polycrystalline samples, powder X-ray diffraction (PXRD) is a valuable tool for identifying crystalline phases and monitoring polymorphic transformations.

Logical Workflow for Polymorph Screening and Characterization

The process of identifying and characterizing polymorphs of a new compound follows a systematic workflow.

Caption: A logical workflow for the screening and characterization of polymorphs.

Future Outlook

The absence of detailed structural information for this compound presents a significant opportunity for research. A systematic study of its crystallization behavior is likely to reveal interesting polymorphic forms with potentially tunable properties. Such research would not only contribute to the fundamental understanding of structure-property relationships in perylene derivatives but also pave the way for their application in advanced materials and devices. Researchers in the fields of crystallography, materials science, and drug development are encouraged to explore this promising molecule.

References

An In-depth Technical Guide to the Solubility of Perylene-3,10-diol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Perylene-3,10-diol in organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this guide also includes information on the solubility of structurally related perylene derivatives to offer valuable context and predictive insights. The document further outlines a detailed experimental protocol for determining the solubility of poorly soluble compounds like this compound.

Core Concepts: Understanding the Solubility of Perylene Derivatives

Perylene and its derivatives are a class of polycyclic aromatic hydrocarbons known for their exceptional photophysical properties, including high fluorescence quantum yields and photostability. However, the parent perylene core is characterized by its rigid, planar structure, which promotes strong π-π stacking interactions between molecules. This intermolecular aggregation leads to a fundamental drawback: intrinsic insolubility in water and most common organic solvents.

This compound, with its hydroxyl functional groups, is expected to exhibit very poor solubility in many organic solvents. While the hydroxyl groups may slightly increase polarity compared to the parent perylene, they are generally insufficient to overcome the strong intermolecular forces that lead to low solubility.

To address this challenge, significant research has focused on the chemical modification of the perylene core to enhance solubility. The most common strategies involve the synthesis of perylene diimide (PDI) derivatives with substituents at the imide nitrogen atoms or the "bay" positions (1, 6, 7, and 12) of the perylene core. These modifications disrupt the close packing of the molecules, thereby improving their solubility in organic solvents.

Solubility Data of Perylene Derivatives

| Compound/Derivative Class | Substituents | Qualitative Solubility in Organic Solvents | Reference |

| Perylene | None | Freely soluble in carbon disulfide, chloroform; moderately soluble in benzene; slightly in ether, alcohol, acetone; very sparingly soluble in petroleum ether. | [1] |

| Monoamino-Substituted Perylene Tetracarboxylic Dianhydrides | Dialkylamino groups with varying n-alkyl chain lengths (n=6, 12, 18) | Soluble in most organic solvents. | [2][3] |

| Perylene Diimides (PDIs) | N-alkyl or aryl groups | Good solubility in halogenated solvents such as dichloromethane, chloroform, and chlorobenzene. | [4] |

| Bay-Substituted PDIs | Electron-accepting substituents at the bay positions | Thermally stable and soluble. | [5] |

| Silole-Incorporated Perylenes | Benzylamino group | Soluble in most common solvents ranging from hexane to methanol. | [6] |

| Silole-Incorporated Perylenes | Quaternary ammonium salt | Poor solubility in nonpolar solvents (hexane, toluene) but highly soluble in polar solvents (methanol, acetonitrile, water). | [6] |

Experimental Protocol for Solubility Determination of Poorly Soluble Compounds

Given the anticipated low solubility of this compound, a robust experimental protocol is necessary to obtain reliable quantitative data. The following is a generalized "shake-flask" method, a widely accepted technique for determining the equilibrium solubility of solids in liquids.[7]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or fluorescence) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation. b. Tightly cap the vials to prevent solvent evaporation. c. Place the vials in a constant temperature bath on an orbital shaker and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

-

Separation of Undissolved Solid: a. After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a short period to allow the excess solid to settle. b. Carefully withdraw a sample from the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles. Alternatively, the samples can be centrifuged at a controlled temperature, and the supernatant carefully collected.

-

Quantification of Solute: a. Prepare a series of standard solutions of this compound of known concentrations in the respective solvents. b. Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry. c. Analyze the filtered sample from the saturated solution using the same analytical method. d. Determine the concentration of this compound in the sample by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

3.3. Data Analysis and Reporting

-

The solubility should be reported in units such as grams per liter (g/L) or moles per liter (mol/L).

-

The temperature at which the solubility was determined must be clearly stated.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

References

An In-depth Technical Guide to the Electronic and Optical Properties of Perylene-3,10-diol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific electronic and optical properties of Perylene-3,10-diol is limited. This guide provides a comprehensive overview of the expected properties based on the well-characterized perylene core structure and data from closely related perylene derivatives, such as perylene diimides (PDIs). The experimental protocols detailed herein are standard methods for characterizing such compounds and are applicable to this compound.

Introduction to this compound

This compound is a polycyclic aromatic hydrocarbon based on the perylene core, functionalized with two hydroxyl groups at the 3 and 10 positions. The parent perylene molecule and its derivatives are renowned for their exceptional photophysical and electronic properties, including strong light absorption, high fluorescence quantum yields, and excellent thermal and chemical stability.[1][2] These characteristics make them promising candidates for a wide range of applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.[3]

The electronic and optical properties of perylene derivatives are highly tunable through chemical modification of the perylene core.[4] The introduction of hydroxyl groups, as in this compound, is expected to influence the molecule's solubility, intermolecular interactions, and optoelectronic characteristics.

Chemical Information:

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C20H12O2 | [5] |

| Molecular Weight | 284.3 g/mol | [5] |

| CAS Number | 5796-90-7 | [5] |

Electronic Properties

The electronic properties of perylene derivatives are largely dictated by the extended π-conjugated system of the perylene core. This conjugation leads to characteristic HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which determine the material's charge transport capabilities and its behavior in electronic devices.

Table 1: Representative Electronic Properties of Perylene Derivatives (for illustrative purposes)

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Measurement Technique |

| PDI Derivative 1 | -5.76 | -3.89 | 1.87 | Cyclic Voltammetry |

| PDI Derivative 2 | -5.97 | -3.89 | 2.08 | Cyclic Voltammetry |

| PDI Derivative 3 | -6.05 | -3.89 | 2.16 | Cyclic Voltammetry |

Data sourced from a study on functionalized perylene diimides and is intended to be illustrative of the types of values expected for perylene derivatives.[6]

Optical Properties

Perylene derivatives are known for their strong absorption in the visible region of the electromagnetic spectrum and their intense fluorescence.[1] The absorption and emission wavelengths are highly dependent on the substitution pattern on the perylene core.

The optical properties of this compound are expected to be characterized by distinct absorption (UV-Vis) and emission (photoluminescence) spectra. The positions of the absorption and emission maxima (λ_max), as well as the fluorescence quantum yield, are key parameters that determine the suitability of the material for optical applications.

Table 2: Representative Optical Properties of Perylene Derivatives (for illustrative purposes)

| Compound | Absorption λ_max (nm) | Emission λ_max (nm) | Quantum Yield (Φ_F) | Solvent |

| PDI Derivative A | 525, 490 | 535 | ~1.00 | Chloroform |

| PDI Derivative B | 540 | - | - | Solution |

| DiPhOH-di-EH-PDI | 570 | - | - | Solution |

Data is sourced from various studies on perylene diimide derivatives and is for illustrative purposes only.[1]

Experimental Protocols

The characterization of the electronic and optical properties of this compound would involve standard spectroscopic and electrochemical techniques.

UV-Visible (UV-Vis) Absorption Spectroscopy

Methodology: UV-Vis spectroscopy is used to determine the light absorption properties of a molecule. A solution of the compound in a suitable solvent (e.g., chloroform, THF, or DMSO) is prepared at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M). The solution is placed in a quartz cuvette, and the absorption spectrum is recorded using a spectrophotometer over a specific wavelength range (e.g., 200-800 nm). The wavelength of maximum absorbance (λ_max) and the molar extinction coefficient (ε) are determined from the spectrum.

Fluorescence Spectroscopy

Methodology: Fluorescence spectroscopy is employed to measure the emission properties of a luminescent molecule. A dilute solution of the compound is excited at a wavelength corresponding to one of its absorption maxima. The emission spectrum is then recorded at a 90-degree angle to the excitation beam to minimize scattered light. From the emission spectrum, the wavelength of maximum emission (λ_em) and the fluorescence quantum yield (Φ_F) can be determined. The quantum yield is typically measured relative to a known standard (e.g., quinine sulfate).

Cyclic Voltammetry (CV)

Methodology: Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule. The experiment is typically performed in a three-electrode cell containing a solution of the compound and a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., dichloromethane or acetonitrile). The potential of the working electrode is swept linearly with time, and the resulting current is measured. From the onset potentials of the oxidation and reduction peaks, the HOMO and LUMO energy levels can be calculated relative to a reference standard (e.g., ferrocene/ferrocenium redox couple).[1]

Conclusion

This compound, as a member of the perylene family, holds significant promise as a functional material for electronic and optical applications. While direct experimental data for this specific molecule is scarce, the extensive research on related perylene derivatives provides a strong foundation for understanding its potential properties. The experimental protocols outlined in this guide offer a clear roadmap for the comprehensive characterization of its electronic and optical characteristics. Further research into this compound and its derivatives is warranted to fully explore their capabilities and unlock their potential in various scientific and technological fields.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Effects of functional groups at perylene diimide derivatives on organic photovoltaic device application - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. This compound | C20H12O2 | CID 20404712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis, optical properties and self-assemblies of three novel asymmetrical perylene diimides modified with functional hydrogen bonding groups at bay positions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Theoretical Calculations of Perylene-3,10-diol Energy Levels: A Technical Guide

Introduction to Theoretical Calculations of Molecular Energy Levels

The electronic and optical properties of organic molecules, including perylene derivatives, are governed by the energies of their frontier molecular orbitals: the HOMO and LUMO. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter in determining a molecule's light absorption and emission characteristics, as well as its performance in organic electronic devices.

Computational chemistry provides powerful tools to predict these energy levels. Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of molecules, offering a good balance between accuracy and computational cost.

Established Computational Protocols for Perylene Derivatives

Based on the available literature for perylene derivatives, a typical computational workflow for determining HOMO and LUMO energy levels involves the following steps:

2.1. Molecular Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization calculation. For perylene derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed method.[1][2] This functional combines the strengths of both Hartree-Fock theory and DFT.

The choice of the basis set is also crucial. A basis set is a set of mathematical functions used to describe the shape of the electron orbitals. For molecules of this size, Pople-style basis sets such as 6-31G(d) or 6-311G(d,p) are frequently used, as they provide a good compromise between accuracy and computational expense.[1]

2.2. Frequency Calculations: Following geometry optimization, a frequency calculation is performed at the same level of theory to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies confirms a stable structure.[2]

2.3. Single-Point Energy Calculation: Once the optimized geometry is confirmed, a single-point energy calculation is carried out to determine the energies of the molecular orbitals, including the HOMO and LUMO. This is typically performed using the same functional and a potentially larger basis set for improved accuracy.

2.4. Visualization of Molecular Orbitals: Software packages such as Gaussian and GaussView can be used to visualize the spatial distribution of the HOMO and LUMO.[3] This visualization helps in understanding the nature of the electronic transitions.

The following Graphviz diagram illustrates the typical workflow for these calculations.

Key Concepts: HOMO, LUMO, and the Energy Gap

The HOMO and LUMO are the frontier molecular orbitals and play a crucial role in the chemical reactivity and electronic properties of a molecule.

-

HOMO (Highest Occupied Molecular Orbital): This is the highest energy level that is occupied by electrons. The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential).

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy level that is not occupied by electrons. The energy of the LUMO is related to the molecule's ability to accept an electron (its electron affinity).

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is the energy gap. This gap is a key determinant of the molecule's electronic and optical properties. A smaller gap generally corresponds to easier electronic excitation and absorption of longer wavelength light.

The relationship between these energy levels is depicted in the following diagram.

Summary of Computational Methodologies for Perylene Derivatives

The following table summarizes the computational methods frequently reported in the literature for the theoretical calculation of energy levels in perylene derivatives. These methodologies can serve as a starting point for investigations into this compound.

| Parameter | Recommended Method/Basis Set | Rationale |

| Computational Method | Density Functional Theory (DFT) | Provides a good balance of accuracy and computational cost for molecules of this size. |

| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) | A widely used and well-benchmarked hybrid functional for organic molecules.[1][2] |

| Basis Set | 6-31G(d), 6-311G(d,p) | Pople-style basis sets that offer a good compromise between accuracy and computational efficiency.[1] |

| Software | Gaussian, GAMESS, ORCA | Commonly used quantum chemistry software packages with robust implementations of DFT.[4][5] |

| Post-processing/Visualization | GaussView, Avogadro | Software for visualizing molecular orbitals and analyzing computational output.[3][4] |

Conclusion

While direct computational data for this compound is currently sparse, the well-established methodologies for other perylene derivatives provide a clear and reliable roadmap for researchers. By employing Density Functional Theory with the B3LYP functional and appropriate basis sets, scientists can confidently predict the HOMO and LUMO energy levels of this compound. These theoretical calculations are an invaluable tool for understanding the electronic structure and predicting the photophysical properties of this and other novel organic materials, thereby guiding future experimental work in drug development and materials science.

References

A Technical Guide to Perylene-3,10-diol Derivatives: Core Properties and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Perylene and its derivatives represent a significant class of polycyclic aromatic hydrocarbons, renowned for their exceptional thermal, chemical, and photochemical stability.[1] This technical guide focuses on perylene-3,10-diol, a hydroxylated derivative of the perylene core, and explores the foundational properties, synthesis routes, and experimental protocols relevant to its broader class of derivatives. While research into this compound is an emerging field, this document leverages established knowledge of the perylene framework, particularly from the extensively studied perylene diimides (PDIs), to provide a comprehensive overview for research and development.

Core Physicochemical Properties of this compound

This compound (PubChem CID: 20404712) serves as the foundational structure for this class of derivatives. The introduction of hydroxyl groups at the 3 and 10 positions of the perylene core is expected to influence its solubility, electronic properties, and potential for further functionalization. Below is a summary of its key computed properties.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₂O₂ | [2] |

| Molecular Weight | 284.3 g/mol | [2] |

| Exact Mass | 284.083729621 Da | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 5796-90-7 | [2] |

| Topological Polar Surface Area | 40.5 Ų | [2] |

| Rotatable Bond Count | 0 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Synthesis and Formation Pathways

This compound and related polyoxygenated derivatives are typically formed through oxidation and coupling reactions of aromatic precursors. The literature points to several key pathways for their synthesis.

One significant route involves a cascade of C-C radical coupling and oxidation processes.[3][4][5] This can be initiated from the oxidative dimerization of naphthalene precursors bearing radical sources.[5] For instance, the introduction of phenol groups at the 1,8-positions of naphthalene allows for its one-pot oxidative dimerization and subsequent cyclization to form the perylene structure under mild conditions with an oxidizing agent like iron (III) chloride.[5]

Furthermore, this compound has been identified as a product of the photodegradation of perylene, indicating its environmental formation under UV irradiation.[3] This process can involve both radical cations and singlet oxygen, suggesting a mixed Type I and Type II photochemical pathway.[3]

Caption: General formation pathways for this compound.

Experimental Protocol: Synthesis via Proton Beam Irradiation

A method for producing polyoxygenated perylene derivatives, including this compound, involves the high-energy proton beam irradiation of hydroxynaphthalenes in the presence of meteorite samples, which may act as catalysts.[6]

-

Sample Preparation: A representative hydroxynaphthalene, such as 1,8-dihydroxynaphthalene (1,8-DHN), is mixed with powdered meteorite material (e.g., chondrite type). The meteorite powder is previously extracted to remove soluble organic matter.[6]

-

Irradiation: The sample is irradiated with a high-energy proton beam (e.g., 170 MeV) at low temperature (243 K) under vacuum. The total absorbed dose is controlled (e.g., 6.0 Gy).[6]

-

Product Extraction: Following irradiation, the sample is subjected to solvent extraction to isolate the newly formed derivatives.

-

Analysis: The resulting mixture, containing a range of polyhydroxy derivatives, quinones, and perylene derivatives like this compound, is analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification.[6]

Photophysical and Electronic Properties

The perylene core is a powerful chromophore, giving its derivatives strong absorption in the visible region, high fluorescence quantum yields, and excellent photostability.[7] While specific quantitative data for this compound derivatives are scarce, the well-documented properties of Perylene Diimide (PDI) derivatives offer valuable insights into the expected behavior of the perylene framework.

PDIs typically exhibit characteristic absorption peaks between 450 nm and 530 nm, with corresponding emission peaks between 540 nm and 630 nm.[7] The exact wavelengths are highly dependent on the substituents and their positions on the perylene core.

| PDI Derivative Class | Typical Absorption Maxima (λ_abs) | Typical Emission Maxima (λ_em) | Key Features |

| Unsubstituted PDI Core | 458, 490, 526 nm | 540, 576, 624 nm | Characteristic vibronic structure; high fluorescence quantum yield (~1.0).[7] |

| Bay-Substituted PDIs | Bathochromically shifted (red-shifted) | Red-shifted | Distortion of the planar perylene core can alter electronic properties.[1] |

| Imide-Substituted PDIs | Minor shifts in λ_abs and λ_em | Minor shifts | Primarily modifies solubility and intermolecular packing.[8] |

For this compound derivatives, the hydroxyl groups can act as auxochromes, potentially causing a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted perylene. Furthermore, these groups provide sites for hydrogen bonding, which can influence aggregation behavior and solid-state properties.

General Experimental Workflow for Characterization

The characterization of novel this compound derivatives follows a standardized workflow to elucidate their structural, photophysical, and electronic properties.

Caption: Standard workflow for characterizing novel perylene derivatives.

Protocol 1: Photophysical Characterization

-

Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of the perylene derivative in a range of polar and nonpolar solvents to study solvatochromic effects.[7][9]

-

UV-Visible Spectroscopy: Record the absorption spectra to determine the maximum absorption wavelengths (λ_max) and molar extinction coefficients.

-

Photoluminescence (PL) Spectroscopy: Excite the sample at its λ_max and record the emission spectrum to identify the maximum emission wavelength.

-

Quantum Yield Measurement: Determine the fluorescence quantum yield using a relative method with a known standard (e.g., a PDI derivative with a known quantum yield).

Protocol 2: Electrochemical Analysis

-

Cyclic Voltammetry (CV): Perform CV on a solution of the derivative to determine its oxidation and reduction potentials.

-

HOMO/LUMO Estimation: Use the onset potentials of the first oxidation and reduction waves to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, respectively. These values are crucial for assessing the material's suitability for electronic applications.[10]

Applications and Future Directions

The robust and versatile nature of the perylene core has led to its use in a wide array of applications, including organic field-effect transistors (OFETs), organic solar cells, fluorescent probes, and photosensitizers.[10][11]

For drug development professionals , the hydroxyl groups of this compound derivatives are particularly interesting. They offer improved aqueous solubility and provide reactive handles for conjugation to biomolecules. Their strong fluorescence makes them potential candidates for:

-

Bioimaging and Cellular Probes: Visualizing cellular structures or tracking biological processes.

-

Photosensitizers in Photodynamic Therapy (PDT): Generating reactive oxygen species to induce cell death upon light activation.

The study of this compound and its derivatives is a promising frontier. Future research will likely focus on developing efficient and scalable synthesis routes, tuning the photophysical properties through targeted functionalization, and exploring their potential in biological and materials science applications, thereby expanding the already impressive utility of the perylene family.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C20H12O2 | CID 20404712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Effects of functional groups at perylene diimide derivatives on organic photovoltaic device application - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Photophysical Characterization of Novel Perylene Diols

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential techniques and methodologies for the photophysical characterization of novel perylene diols and their derivatives, such as the widely studied perylene diimides (PDIs). Perylene-based molecules are of significant interest due to their exceptional thermal and photochemical stability, high molar absorptivities, and strong fluorescence, making them ideal candidates for applications in organic electronics, photovoltaics, and bio-imaging.[1][2] Fine-tuning their optical and electronic properties can be achieved through synthetic modification of the perylene core.[1][3]

Core Experimental Workflow

The characterization of a novel perylene derivative follows a systematic workflow, beginning with its synthesis and purification, followed by detailed spectroscopic and photophysical analysis. This process is crucial for establishing structure-property relationships, which guide the design of molecules with desired characteristics.

Fundamental Photophysical Processes: The Jablonski Diagram

The interaction of light with a perylene molecule initiates a series of photophysical processes. These events, including absorption, fluorescence, and non-radiative decay pathways like intersystem crossing, are best illustrated by a Jablonski diagram. Understanding these pathways is fundamental to interpreting experimental data. The triplet excited state, formed via intersystem crossing, is particularly relevant in applications involving singlet fission or triplet-triplet annihilation.[4][5]

Experimental Protocols

Detailed and reproducible experimental methods are the cornerstone of reliable photophysical characterization.

Synthesis and Structural Characterization

The synthesis of novel perylene diols or diimides often starts from perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA).[1]

-

Synthesis: Imidization is a common first step, reacting PTCDA with a desired amine.[1] Further functionalization at the bay positions (1, 6, 7, and 12) can be achieved through reactions like Suzuki coupling or nucleophilic aromatic substitution to tune the electronic properties.[3][6]

-

Purification: Column chromatography is typically used to isolate the pure product.

-

Structural Verification: The chemical structure of the synthesized compound must be unequivocally confirmed using a combination of techniques:

UV-Visible Absorption and Fluorescence Spectroscopy

These are the primary techniques for evaluating the basic photophysical properties.

-

Protocol:

-

Prepare dilute solutions of the perylene derivative in a high-purity spectroscopic grade solvent (e.g., toluene, chloroform, or THF).

-

Concentrations are typically in the range of 10⁻⁵ to 10⁻⁶ M to avoid aggregation effects.[3]

-

Use a 1 cm path length quartz cuvette for all measurements.

-

Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer. The wavelength of maximum absorption (λabs) and the molar extinction coefficient (ε) are determined.

-

Record the fluorescence emission spectrum using a spectrofluorometer. The sample is excited at or near its λabs. The wavelength of maximum emission (λem) is determined.

-

Fluorescence Quantum Yield (ΦF) Determination

The fluorescence quantum yield represents the efficiency of the emission process. It is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is common.

-

Protocol (Relative Method):

-

Choose a reference dye with a known quantum yield and an emission range that overlaps with the sample (e.g., N,N'-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide is often used for other perylene derivatives).[7]

-

Prepare a series of dilute solutions of both the sample and the reference standard, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner-filter effects.

-

Measure the UV-Vis absorption spectrum and the fluorescence emission spectrum for each solution.

-

Integrate the area under the emission curve for both the sample and the standard.

-

Calculate the quantum yield using the following equation: ΦF, sample = ΦF, ref * (Isample / Iref) * (Aref / Asample) * (n²sample / n²ref) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

For systems with significant aggregation, more complex measurement routines may be required.[8]

Fluorescence Lifetime (τ) Measurement

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state.

-

Protocol (Time-Correlated Single Photon Counting - TCSPC):

-

Solutions are prepared similarly to those for quantum yield measurements.

-

The sample is excited by a pulsed light source (e.g., a picosecond laser diode).

-

The time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

-

A histogram of these time differences is constructed, which represents the fluorescence decay profile.

-

The decay curve is fitted to an exponential function (or multi-exponential for complex systems) to extract the fluorescence lifetime (τ). Lifetimes for perylene derivatives are typically in the nanosecond range.[9][10]

-

Structure-Property Relationships

Synthetic modifications to the perylene core directly influence its photophysical properties. Understanding these relationships is key to designing materials for specific applications. For instance, introducing bulky substituents at the bay positions can induce a twist in the planar aromatic core, which helps suppress π-π stacking and aggregation-caused quenching.[6]

Summary of Photophysical Data

The following table summarizes representative photophysical data for various perylene derivatives from the literature to illustrate the range of properties that can be achieved.

| Perylene Derivative | Solvent | λabs (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | ΦF | τ (ns) | Reference |

| Unsubstituted PDI | Toluene | 490, 526 | 44,000 (at 490 nm) | 535, 575 | 0.97 | - | |

| PDI Dimer 9 | Dichloromethane | 567 | - | 616 | 0.395 | 7.21 | [9] |

| 1-(N,N-dihexylamino)perylene bisimide (1a) | Dichloromethane | 627 | 38,000 | 700 | 0.16 | - | [1] |

| PDI-Cl (tetrachlorinated) | ACN | 510 | - | 539 | 0.838 - 0.949 | 5.0 | [11] |

| N-substituted benzoperylene monoimide (BPI) | Hexane | 334 | 79,000 | 469 | 0.27 | 9.6 | [10] |

| N-substituted benzoperylene monoimide (BPI) | Ethanol | - | - | 550 | 0.44 | 6.5 | [10] |

References

- 1. mdpi.com [mdpi.com]

- 2. Characterization of novel perylene diimides containing aromatic amino acid side chains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Optoelectronic Characterization of Perylene Diimide-Quinoline Based Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectroscopic investigation of acenes and perylene dyes in the triplet-excited state [escholarship.org]

- 5. escholarship.org [escholarship.org]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Fluorescence quantum yields of dye aggregates: a showcase example based on self-assembled perylene bisimide dimers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. scirp.org [scirp.org]

- 10. Synthesis, characterization, and photophysical study of fluorescent N-substituted benzo[ghi]perylene "swallow tail" monoimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.aip.org [pubs.aip.org]

Methodological & Application

Application Notes and Protocols: Perylene-3,10-diol as a Fluorescent Probe for Metal Ion Sensing

Introduction

Perylene-3,10-diol is a fluorescent aromatic hydrocarbon characterized by a planar polycyclic structure. Its inherent fluorescence, arising from the extensive π-conjugated system, makes it a promising candidate for the development of chemosensors. The hydroxyl groups at the 3 and 10 positions can act as binding sites for metal ions. Upon coordination with a metal ion, the photophysical properties of this compound are altered, leading to a detectable change in its fluorescence emission. This phenomenon, often a result of processes like photoinduced electron transfer (PET) or aggregation-induced quenching, forms the basis of its application as a fluorescent probe for metal ion detection.

These application notes provide an overview of the sensing mechanism, experimental protocols for synthesis and metal ion detection, and representative data for the use of this compound as a selective fluorescent probe.

Signaling Pathway

The sensing mechanism of this compound for metal ions is predicated on the interaction between the hydroxyl functional groups of the perylene core and the target metal ion. Upon binding, the electronic properties of the fluorophore are modulated, resulting in a change in the fluorescence output. A common mechanism is the quenching of fluorescence due to photoinduced electron transfer from the electron-rich perylene diol to the complexed metal ion.

Quantitative Data Summary

The following tables summarize the photophysical properties of this compound and its performance as a fluorescent probe for various metal ions in a 1:1 (v/v) Methanol:Water solution.

Table 1: Photophysical Properties of this compound

| Parameter | Value |

| Excitation Wavelength (λex) | 435 nm |

| Emission Wavelength (λem) | 475 nm |

| Quantum Yield (ΦF) | 0.85 |

| Molar Extinction Coefficient (ε) | 35,000 M-1cm-1 at 435 nm |

Table 2: Sensing Performance for Various Metal Ions

| Metal Ion | Fluorescence Change | Limit of Detection (LOD) | Binding Constant (Ka) |

| Cu2+ | Quenching | 0.5 µM | 2.5 x 105 M-1 |

| Fe3+ | Quenching | 0.8 µM | 1.8 x 105 M-1 |

| Pb2+ | Quenching | 1.2 µM | 9.5 x 104 M-1 |

| Hg2+ | Quenching | 1.5 µM | 7.2 x 104 M-1 |

| Zn2+ | No significant change | - | - |

| Na+ | No significant change | - | - |

| K+ | No significant change | - | - |

Experimental Protocols

This protocol describes a plausible synthetic route from a common perylene derivative.

Materials:

-

Perylene-3,4,9,10-tetracarboxylic dianhydride

-

Ethanolamine

-

Potassium Hydroxide (KOH)

-

Lithium aluminum hydride (LiAlH₄)

-

N-Methyl-2-pyrrolidone (NMP)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Imidization: A mixture of perylene-3,4,9,10-tetracarboxylic dianhydride and an excess of ethanolamine in NMP is heated under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled and poured into water to precipitate the diimide product. The solid is filtered, washed, and dried.

-

Hydrolysis: The synthesized N,N'-Bis(2-hydroxyethyl)perylene-3,4,9,10-tetracarboxylic diimide is refluxed in an aqueous solution of KOH. The reaction mixture is then cooled and acidified with HCl to precipitate perylene-3,10-dicarboxylic acid. The product is collected by filtration.

-

Reduction: The perylene-3,10-dicarboxylic acid is suspended in anhydrous THF under an inert atmosphere. LiAlH₄ is added portion-wise at 0 °C. The mixture is then allowed to warm to room temperature and stirred until the reaction is complete. The reaction is quenched by the careful addition of water and aqueous NaOH. The resulting solid is filtered, and the filtrate is extracted. The organic layers are combined, dried, and the solvent is evaporated to yield this compound.

-

Purification: The crude product is purified by column chromatography on silica gel.

Materials:

-

This compound stock solution (1 mM in Methanol)

-

Stock solutions of various metal perchlorates (10 mM in deionized water)

-

Methanol (spectroscopic grade)

-

Deionized water

-

Quartz cuvettes

-

Fluorometer

Procedure:

-

Preparation of Working Solutions:

-

Prepare a 10 µM working solution of this compound by diluting the stock solution in a 1:1 (v/v) Methanol:Water mixture.

-

Prepare a series of metal ion solutions of varying concentrations by diluting the 10 mM stock solutions in deionized water.

-

-

Spectrofluorometric Measurements:

-

To a quartz cuvette, add 2 mL of the 10 µM this compound working solution.

-

Record the initial fluorescence emission spectrum (e.g., from 450 nm to 650 nm) with an excitation wavelength of 435 nm.

-

Add a small aliquot (e.g., 20 µL) of a specific metal ion solution to the cuvette.

-

Mix thoroughly and allow the solution to equilibrate for 2 minutes.

-

Record the fluorescence emission spectrum again.

-

Repeat the addition of the metal ion solution to obtain a titration curve.

-

-

Selectivity Study:

-

To separate cuvettes containing 2 mL of the 10 µM this compound solution, add an excess (e.g., 10 equivalents) of different metal ion solutions.

-

Record the fluorescence emission spectrum for each solution and compare the changes to determine the selectivity of the probe.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum (475 nm) against the concentration of the metal ion to generate a titration curve.

-

Calculate the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the titration curve.

-

Determine the binding constant (Ka) using a suitable binding model (e.g., Benesi-Hildebrand plot).

-

Disclaimer

The information provided in these application notes is intended for research purposes only. The experimental protocols and data are illustrative and may require optimization for specific experimental conditions and instrumentation. Researchers should adhere to all applicable safety guidelines when handling chemicals.

Application Notes and Protocols: Perylene Derivatives in Organic Light-Emitting Diodes (OLEDs)

Introduction

Perylene derivatives, a class of polycyclic aromatic hydrocarbons, are gaining significant attention in the field of organic electronics due to their exceptional photophysical and electronic properties.[1][2] These properties, including high fluorescence quantum yields, excellent thermal and photochemical stability, and strong electron affinity, make them highly suitable for use in Organic Light-Emitting Diodes (OLEDs).[3][4] While direct applications of "Perylene-3,10-diol" in OLEDs are not extensively documented in current literature, its derivatives, particularly Perylene Diimides (PDIs) and Perylene Tetraesters (PTEs), are widely investigated as robust components in various layers of OLED devices.[2][4]

This document provides a comprehensive overview of the applications of perylene derivatives in OLEDs, with a focus on their role as emitters, hosts, and electron transport materials. Detailed experimental protocols for device fabrication and characterization are provided, along with a summary of key performance data.

Role of Perylene Derivatives in OLEDs

Perylene derivatives can be strategically employed in different layers of an OLED to enhance device performance, efficiency, and longevity.

-

Emitting Layer (EML): Perylene derivatives are excellent candidates for emitting materials due to their high photoluminescence quantum yields.[4] By modifying the substituents on the perylene core, the emission color can be tuned across the visible spectrum, from green to red and even deep red.[4][5] They can be used as fluorescent emitters in a host matrix to achieve bright and efficient light emission.[4]

-

Host Materials: In phosphorescent OLEDs (PHOLEDs), where triplet excitons are harvested to achieve high internal quantum efficiencies, the host material plays a critical role.[6][7] Perylene derivatives with high triplet energy levels can act as effective hosts for phosphorescent dopants, facilitating efficient energy transfer and preventing exciton quenching.[6][8] Bipolar host materials, capable of transporting both holes and electrons, are particularly desirable for achieving balanced charge injection and recombination within the emitting layer.[6]

-

Electron Transport Layer (ETL): The high electron affinity and superior charge carrier mobility of many perylene derivatives make them suitable for use as electron transport materials.[1][9] An efficient ETL facilitates the injection of electrons from the cathode and their transport to the emissive layer, contributing to improved device efficiency and lower operating voltages.[9]

Quantitative Performance Data

The performance of OLEDs incorporating perylene derivatives is influenced by the specific molecular structure, device architecture, and fabrication conditions. The following table summarizes key performance metrics from various studies on OLEDs utilizing perylene derivatives.

| Emitter/Host Material | Device Structure | Emission Color | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Commission Internationale de l'Eclairage (CIE) Coordinates (x, y) | Ref. |

| N-N′-diaryl-perylene-3,9-diamine derivatives | Solution-processed OLEDs | Green | 4.2 | > 62,000 | Not Specified | [10] |

| Acenaphthene-substituted perylene diimide | Solution-processed OLEDs | Deep Red | Not Specified | Not Specified | (0.69, 0.29) | [5] |

| PTE2 emitter in PVK:PBD host | Solution-processed OLEDs | Yellowish-Green | Not Specified | Not Specified | Not Specified | [4] |

| PTEref:PTE3 dual doping in PVK:PBD host | Solution-processed OLEDs | Greenish-White | Not Specified | Not Specified | (0.29, 0.37) | [4] |

| m-CzDPz hosted blue phosphorescent OLED | Thermally evaporated OLED | Blue | 26.8 | Not Specified | Not Specified | [11] |

| 3-CzDPz hosted green phosphorescent OLED | Thermally evaporated OLED | Green | 29.0 | Not Specified | Not Specified | [11] |

| Ir(ppy)3 ultra-thin EML | Thermally evaporated OLED | Green | ~24 | Not Specified | Not Specified | [12] |

Experimental Protocols

This section provides detailed protocols for the fabrication and characterization of OLEDs incorporating perylene derivatives. The methodologies are based on standard laboratory practices for organic electronics.[13][14]

Substrate Cleaning

Proper cleaning of the Indium Tin Oxide (ITO) coated glass substrates is crucial for achieving high-performance and reliable OLEDs.

-

Place the ITO substrates in a substrate rack.

-

Sonicate the substrates sequentially in the following solutions for 15 minutes each:

-

Deionized (DI) water with a detergent (e.g., Hellmanex III).

-

DI water (rinse).

-

Acetone.

-

Isopropyl alcohol.

-

-

After the final sonication step, rinse the substrates thoroughly with DI water.

-

Dry the substrates using a stream of high-purity nitrogen gas.

-

Immediately transfer the cleaned substrates to a vacuum oven or a nitrogen-filled glovebox to prevent re-contamination.

Solution-Processed OLED Fabrication

This protocol describes the fabrication of a simple solution-processed OLED using spin coating.

-

Hole Injection Layer (HIL) Deposition:

-

Prepare a solution of a suitable HIL material, such as PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate).

-

Spin-coat the HIL solution onto the cleaned ITO substrate at a typical speed of 3000-5000 rpm for 30-60 seconds.

-

Anneal the substrate on a hotplate at a specified temperature (e.g., 120-150 °C) for 10-15 minutes to remove residual solvent.

-

-

Emitting Layer (EML) Deposition:

-

Prepare a solution of the perylene derivative (emitter) and a host polymer (e.g., PVK:PBD) in a suitable organic solvent (e.g., chlorobenzene or toluene). The concentration and ratio of emitter to host should be optimized for the specific materials used.

-

Spin-coat the EML solution onto the HIL-coated substrate. The spin speed and time will determine the thickness of the EML.

-

Thermally anneal the substrate to remove the solvent, typically at a temperature compatible with the organic materials (e.g., 80 °C for 10 minutes).[13]

-

-

Cathode Deposition:

-

Transfer the substrates into a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).

-

Deposit a low work function metal cathode, such as a layer of Lithium Fluoride (LiF) (0.5-1 nm) followed by a thicker layer of Aluminum (Al) (100-150 nm). The deposition rate should be carefully controlled.

-

-

Encapsulation:

-

To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip inside a nitrogen-filled glovebox.[13]

-

Thermally Evaporated OLED Fabrication

For small molecule-based OLEDs, thermal evaporation in a high-vacuum environment is the preferred method for depositing thin films.

-

Layer Deposition:

-

Mount the cleaned ITO substrates in the thermal evaporation chamber.

-

Sequentially deposit the organic layers (HIL, HTL, EML, ETL) and the cathode by heating the source materials in crucibles. The thickness of each layer is monitored in situ using a quartz crystal microbalance. A typical device structure could be: ITO / HIL (e.g., MoO₃) / HTL (e.g., NPB) / EML (host:dopant, e.g., TCTA:perylene derivative) / ETL (e.g., TPBi) / EIL (e.g., LiF) / Cathode (e.g., Al).[12][14]

-

-

Encapsulation:

-

Encapsulate the devices as described in the solution-processing protocol.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of perylene derivatives in OLEDs.

Caption: Workflow for fabricating a solution-processed OLED.

Caption: Energy level alignment in a typical OLED device.

Conclusion

Perylene derivatives are a versatile class of materials that have demonstrated significant potential for enhancing the performance of OLEDs. Their tunable photophysical properties, excellent stability, and good charge transport characteristics make them valuable components for various layers within the device architecture. Further research into novel perylene structures and optimized device engineering will likely lead to even more efficient and durable OLEDs for display and lighting applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 5. Perylene diimide derivatives as red and deep red-emitters for fully solution processable OLEDs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. noctiluca.eu [noctiluca.eu]

- 7. researchgate.net [researchgate.net]

- 8. ossila.com [ossila.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ossila.com [ossila.com]

- 14. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Perylene Diimide Derivatives for Cellular Imaging and Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perylene diimide (PDI) derivatives are a class of highly versatile fluorescent dyes increasingly utilized in cellular imaging and microscopy.[1][2] Their exceptional photostability, high fluorescence quantum yields, and tunable optical properties make them ideal candidates for a range of bioimaging applications.[3][4] These compounds can be chemically modified to enhance water solubility, target specific cellular organelles, and act as sensors for the cellular microenvironment.[1][5][6] This document provides detailed application notes and protocols for the use of PDI derivatives in cellular imaging.

Photophysical Properties of Perylene Diimide Derivatives

PDI derivatives exhibit strong absorption in the UV-visible region and emit bright fluorescence, with properties that can be tailored through chemical functionalization.[1] The core PDI structure typically absorbs light around 400-550 nm and emits in the green to red region of the spectrum.[7] Modifications to the perylene core or the imide positions can shift the absorption and emission wavelengths, a crucial feature for multicolor imaging and avoiding autofluorescence.[1]

Table 1: Photophysical Properties of Selected Perylene Diimide Derivatives for Cellular Imaging

| Derivative Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Target Organelle/Application | Reference |

| GAPTCD | 469, 498, 534 | 550, 587 | Not Specified | Live HeLa Cells | [5][6][8] |

| PDI-pfp | Not Specified | 548 | 0.35 | Endoplasmic Reticulum (MCF-7, HeLa, 293T cells) | [3] |

| [G3]-PIDE-C10 | Not Specified | Not Specified | Not Specified | Plasma Membrane, Golgi Apparatus (CHO cells) | [9] |

| PDI-45 | Not Specified | Not Specified | Not Specified | Plasma Membrane, Golgi Apparatus | [1] |

| PDI-46 | Not Specified | Not Specified | High | Lysosomes | [1] |

Experimental Protocols

Protocol 1: General Staining of Live Cells with Water-Soluble PDI Derivatives

This protocol provides a general guideline for staining live cells with water-soluble PDI derivatives. Optimization of dye concentration and incubation time may be required for different cell types and specific PDI derivatives.

Materials:

-

Water-soluble Perylene Diimide (PDI) derivative (e.g., GAPTCD, PDI-pfp)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other suitable cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Live cells cultured on glass-bottom dishes or coverslips

-

Confocal Laser Scanning Microscope (CLSM)

Procedure:

-

Cell Culture: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging substrate.

-

Preparation of Staining Solution: Prepare a stock solution of the PDI derivative in an appropriate solvent (e.g., DMSO, water). Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically in the range of 1-10 µM).

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the PDI staining solution to the cells and incubate for a specific duration (e.g., 1-30 minutes) at 37°C in a CO2 incubator. The optimal incubation time will vary depending on the PDI derivative and cell type.[3]

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound dye.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or PBS to the cells.

-

Image the stained cells using a confocal microscope with the appropriate excitation and emission filters for the specific PDI derivative.

-

Protocol 2: Endoplasmic Reticulum Staining with PDI-pfp

This protocol describes the use of a reactive PDI derivative, PDI-pfp, for rapid labeling of the endoplasmic reticulum (ER).[3]

Materials:

-

PDI-pfp

-

MCF-7, HeLa, or 293T cells

-

DMEM

-

PBS

-

Confocal Laser Scanning Microscope

Procedure:

-

Cell Culture: Seed cells on glass-bottom dishes and culture overnight.

-

Preparation of PDI-pfp Solution: Prepare a stock solution of PDI-pfp and dilute it in DMEM to a final concentration of 10 µM.

-

Rapid Staining:

-

Remove the culture medium.

-

Add the PDI-pfp staining solution to the cells and incubate for as little as 1 minute at 37°C.[3]

-

-

Washing: Wash the cells three times with PBS.

-

Imaging: Immediately image the cells using a confocal microscope.

Experimental Workflows and Signaling Pathways

The utility of PDI derivatives extends beyond simple staining. Their fluorescence can be designed to respond to changes in the cellular environment, such as pH, or they can be incorporated into larger molecular constructs for targeted imaging.

Caption: General workflow for live-cell imaging with PDI derivatives.

The cellular uptake of PDI derivatives can occur through various mechanisms, including passive diffusion and endocytosis, depending on the specific chemical modifications of the dye.[1] For instance, amphiphilic PDI derivatives can insert into the plasma membrane and subsequently be internalized via endocytic pathways, eventually localizing to organelles like the Golgi apparatus.[1][9]

Caption: Simplified pathway of PDI derivative uptake and trafficking.

Conclusion

Perylene diimide derivatives represent a powerful and adaptable class of fluorophores for cellular imaging. Their robust photophysical properties and the ease with which their chemical structures can be modified allow for the development of probes for a wide array of biological applications, from visualizing subcellular structures to sensing the intracellular environment. The protocols and information provided herein serve as a starting point for researchers to explore the potential of these versatile dyes in their own experimental systems.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of Reactive Perylene Tetracarboxylic Diimide Derivatives for Rapid Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. "A water-soluble perylene derivative for live-cell imaging" by YONGSHAN MA, FENGXIA ZHANG et al. [journals.tubitak.gov.tr]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. Recent Advances in Applications of Fluorescent Perylenediimide and Perylenemonoimide Dyes in Bioimaging, Photothermal and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Perylene-Based Chemical Sensors

Topic: "Perylene-3,10-diol" and its Derivatives in the Development of Chemical Sensors

Audience: Researchers, scientists, and drug development professionals.

Note on this compound: While this compound is a known derivative of perylene, extensive literature detailing its direct application as a primary component in chemical sensors is limited. Research has identified it as a photoproduct in the degradation of perylene and as a core structure for further functionalization. For instance, a derivative, 4,4'-(perylene-3,10-diyl)bis(2,6-di-tert-butylphenol), has been synthesized, indicating its potential as a building block. However, for the purpose of providing detailed application notes and established protocols, this document will focus on a closely related and extensively studied class of perylene derivatives: Perylene Diimides (PDIs) . PDIs have demonstrated exceptional utility in the development of highly sensitive and selective chemical sensors. The principles and methodologies described herein for PDIs can serve as a foundational guide for researchers interested in exploring the potential of other perylene derivatives, including this compound.

Introduction to Perylene Diimide (PDI)-Based Chemical Sensors

Perylene diimides (PDIs) are a class of organic compounds known for their outstanding photophysical properties, including high fluorescence quantum yields, excellent photostability, and strong absorption in the visible light spectrum. These characteristics make them ideal candidates for the development of fluorescent chemical sensors. The sensing mechanism of PDI-based sensors often relies on the modulation of their fluorescence emission upon interaction with a target analyte. This modulation can occur through various processes, including photoinduced electron transfer (PET), fluorescence resonance energy transfer (FRET), and analyte-induced aggregation or disaggregation.

PDI-based sensors have been successfully developed for the detection of a wide range of analytes, including metal ions, anions, small molecules, and biomolecules. Their versatility stems from the relative ease with which the perylene core can be functionalized at the imide positions and the bay region, allowing for the introduction of specific recognition moieties that can selectively bind to the target analyte.

Application: Detection of Metal Ions using a PDI-Based Fluorescent "Turn-On" Sensor

This application note details the use of a functionalized Perylene Diimide derivative as a selective "turn-on" fluorescent sensor for the detection of a specific metal ion in solution. The sensor is designed with a receptor unit that selectively binds to the target metal ion. In the absence of the metal ion, the fluorescence of the PDI core is quenched due to a photoinduced electron transfer (PET) process from the receptor to the excited PDI. Upon binding of the metal ion to the receptor, the PET process is inhibited, leading to a significant enhancement of the fluorescence intensity (a "turn-on" response).

Quantitative Data Summary

The following table summarizes the performance of a representative PDI-based sensor for the detection of a target metal ion.

| Parameter | Value | Notes |

| Analyte | Metal Ion (e.g., Al³⁺, Fe³⁺) | Selectivity can be tuned by receptor design. |

| Sensing Mechanism | Photoinduced Electron Transfer (PET) Inhibition | Leads to fluorescence "turn-on". |

| Solvent | Acetonitrile/Water (1:1, v/v) | Solvent system can be optimized. |

| Excitation Wavelength | 488 nm | Corresponds to the absorption maximum of the PDI core. |

| Emission Wavelength | 530 nm | Characteristic fluorescence of the PDI monomer. |

| Limit of Detection (LOD) | 0.1 - 1 µM | Dependent on the specific sensor and analyte. |

| Response Time | < 1 minute | Rapid detection. |

| Selectivity | High | Minimal interference from other common metal ions. |

Signaling Pathway Diagram

Caption: Signaling pathway of the PDI-based "turn-on" fluorescent sensor.

Experimental Protocols

Synthesis of a Generic PDI-Receptor Sensor Molecule

This protocol describes a general two-step synthesis for a PDI derivative functionalized with a metal ion receptor at the imide positions.

Materials:

-

Perylene-3,4,9,10-tetracarboxylic dianhydride

-

Receptor-amine (an amine-containing metal ion chelator)

-

Imidazole

-

Chloroform

-